5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile
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Description
5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile is a chemical compound with the molecular formula C16H12Cl2N2OS . It has an average mass of 351.250 Da and a monoisotopic mass of 350.004730 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Chemiluminescence and Chemical Stability
Sulfanyl-substituted bicyclic dioxetanes synthesized from specific thiophenes demonstrate notable chemiluminescence upon base-induced decomposition. These compounds, including sulfanyl-, sulfinyl-, and sulfonyl-substituted derivatives, show thermal stability at room temperature, allowing for practical handling and potential applications in chemical sensing and luminescence-based assays. The synthesis process and the chemiluminescent properties of these derivatives have been explored in detail, highlighting their potential for further chemical and analytical applications (Watanabe et al., 2010).
Molecular Structure Optimization and Cytotoxicity Assay
The structural optimization of thiophene-containing compounds, including synthesis, molecular characterization, and cytotoxicity assays, has been reported. These compounds demonstrate the potential for anticancer applications, with detailed analysis on their molecular structures and interactions. This research contributes to the development of novel therapeutic agents based on heterocyclic chemistries (Mabkhot et al., 2016).
Antimicrobial Activity of Pyridothienopyrimidines and Pyridothienotriazines
The synthesis and antimicrobial evaluation of new pyridothienopyrimidines and pyridothienotriazines reveal their potential as antimicrobial agents. Such compounds are synthesized through reactions of specific precursors and tested for their efficacy against various microbial strains. This area of research holds promise for the development of new antimicrobial therapies (Abdel-rahman et al., 2002).
Synthesis and Evaluation of Oxadiazole Derivatives
N-substituted oxadiazole derivatives synthesized from 4-chlorophenoxyacetic acid have shown potential antibacterial and anti-enzymatic activities. This systematic exploration contributes to the search for new antibacterial agents and enzyme inhibitors, showcasing the versatility of oxadiazole derivatives in pharmacological research (Siddiqui et al., 2014).
Computational and Pharmacological Evaluation of Heterocyclic Compounds
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions exemplifies the intersection of computational chemistry and pharmacology. This research underscores the importance of computational methods in predicting the biological activities of novel compounds, facilitating the development of therapeutics with diverse biological effects (Faheem, 2018).
Properties
IUPAC Name |
5-acetyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-14(10(2)21)5-12(7-19)16(20-9)22-8-11-3-4-13(17)6-15(11)18/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBUFJPKLADNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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